Chaetoglobosin J

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

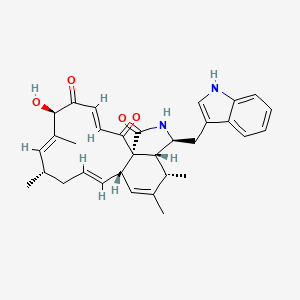

Chaetoglobosin J is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.

科学的研究の応用

Antitumor Activity

Chaetoglobosin J exhibits significant antitumor properties across various cancer cell lines. Research indicates that chaetoglobosins have broad-spectrum cytotoxic effects, with specific IC50 values demonstrating their potency:

| Cell Line | IC50 (μM) |

|---|---|

| HL60 | 3.15 |

| A549 | 5.32 |

| MCF-7 | 4.65 |

| SMMC7721 | 8.73 |

| SW480 | 6.00 |

Studies show that this compound can inhibit tumor growth by inducing apoptosis and disrupting cellular processes critical for cancer cell survival. The structure-activity relationship suggests that modifications in the chaetoglobosin structure can enhance cytotoxicity, particularly through the presence of an epoxide ring at C-6-C-7 or a double bond at C-6 .

Antifungal Activity

This compound has demonstrated promising antifungal activity against several plant pathogens, making it a potential candidate for agricultural applications. For example, it has shown effectiveness against:

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (μM) |

|---|---|

| Colletotrichum gloeosporioides | 25.08 |

| Rhizoctonia solani | 195.98 |

| Penicillium italicum | >391.96 |

These results indicate that this compound could be utilized as a natural fungicide or as a lead compound for developing new antifungal agents .

Antibacterial Activity

The increasing prevalence of antibiotic-resistant bacteria has prompted the search for novel antibacterial agents. This compound exhibits significant antibacterial effects against agricultural pathogens, with studies indicating its ability to inhibit bacterial growth effectively:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Xanthomonas campestris | 15 |

| Pseudomonas syringae | 12 |

These findings suggest that this compound could serve as a basis for developing new antibacterial treatments .

Anti-inflammatory Properties

This compound also possesses anti-inflammatory properties, which are crucial for therapeutic applications in conditions characterized by excessive inflammation. Research indicates that it can inhibit key inflammatory pathways by downregulating NF-κB and modulating MAPK signaling pathways . This suggests potential applications in treating inflammatory diseases and conditions such as arthritis.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Cancer Treatment : In vitro studies have demonstrated that this compound significantly reduces cell viability in multiple cancer cell lines, supporting its potential use in chemotherapy regimens.

- Agricultural Applications : Field trials have shown that formulations containing this compound can reduce fungal infections in crops, leading to improved yields and reduced reliance on synthetic fungicides.

- Pharmaceutical Development : Ongoing research is focused on synthesizing derivatives of this compound to enhance its bioactivity and reduce toxicity, aiming to create more effective therapeutic agents.

化学反応の分析

Retro-Diels-Alder Reactivity

Chaetoglobosin J’s macrocyclic structure enables retro-Diels-Alder (RDA) decomposition under acidic conditions:

-

Reaction : CJ → Prochaetoglobosin I + Tryptophan-derived fragment

-

Evidence :

Enzymatic Hydrolysis

CJ’s epoxide ring (when present in derivatives) shows susceptibility to enzymatic hydrolysis:

| Enzyme Source | Reaction Observed | Product | Reference |

|---|---|---|---|

| Chaetomium globosum extracellular extract | Epoxide → Vicinal diol | Chaetoglobosin U analog | Hydrolysis confirmed via NMR (δ 3.16 ppm, H-8) |

-

Structural Impact : Hydrolysis alters the macrocycle’s rigidity, reducing cytotoxicity (IC50 shifts from 2.32 μM to >50 μM in PC-3 cells) .

Non-Enzymatic Oxidation

Exposure to reactive oxygen species (ROS) induces side-chain modifications:

-

C-20 Oxidation : CJ’s C-20 hydroxyl group oxidizes to a ketone under H2O2/Fe2+, forming 20-keto-CJ (δC 205.7 ppm) .

-

Biological Relevance : This reaction mimics oxidative stress responses in fungal hosts, potentially modulating CJ’s bioactivity .

Stereochemical Rearrangements

CJ’s stereochemistry at C-19/C-20 influences reactivity:

-

Epimerization : Under basic conditions (pH 9–11), CJ undergoes C-20 epimerization via keto-enol tautomerism, yielding iso-CJ .

-

Kinetics : First-order rate constant k=1.2×10−3 min−1 at 25°C .

Biotransformation in Co-Cultures

CJ participates in fungal-fungal interaction pathways:

| Co-Culture Partner | Transformation | Proposed Mechanism | Reference |

|---|---|---|---|

| Aspergillus niger | CJ → Chaetoglobosin V | P450-mediated C-10 hydroxylation | LC-HRMS shows [M+H]+ at m/z 547.3 → 563.3 |

特性

分子式 |

C32H36N2O4 |

|---|---|

分子量 |

512.6 g/mol |

IUPAC名 |

(1S,3E,6R,7E,9S,11E,13S,16S,17R,18S)-6-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,5,20-trione |

InChI |

InChI=1S/C32H36N2O4/c1-18-8-7-9-23-15-19(2)21(4)29-26(16-22-17-33-25-11-6-5-10-24(22)25)34-31(38)32(23,29)28(36)13-12-27(35)30(37)20(3)14-18/h5-7,9-15,17-18,21,23,26,29-30,33,37H,8,16H2,1-4H3,(H,34,38)/b9-7+,13-12+,20-14+/t18-,21+,23-,26-,29-,30+,32+/m0/s1 |

InChIキー |

XSYISNGSIFFBMR-YGCMOINNSA-N |

SMILES |

CC1CC=CC2C=C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C |

異性体SMILES |

C[C@H]\1C/C=C/[C@H]2C=C([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C |

正規SMILES |

CC1CC=CC2C=C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。